Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate
Overview
Description
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate is a chemical compound with the CAS Number: 1215107-29-1. It has a molecular weight of 240.11 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Palladium-Catalyzed Borylation : Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides. This method was particularly effective in the borylation of arylbromides bearing sulfonyl groups, contributing to advancements in organometallic chemistry (Takagi & Yamakawa, 2013).
Synthesis of Electron Transport Materials : Zha Xiangdong et al. (2017) developed an efficient synthesis method for electron transport material (ETM) BPyTP-2 using this compound. This development is significant in the field of materials science, particularly for applications in electronic devices (Zha Xiangdong et al., 2017).
Structural and Conformational Analysis : Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate compounds. They performed conformational analysis using density functional theory (DFT), which is crucial in understanding the physicochemical properties of such compounds (Huang et al., 2021).
Vibrational Properties Studies : Wu et al. (2021) investigated the synthesis, crystal structure, and vibrational properties of certain compounds derived from this chemical. Their work provides insights into the molecular structure and properties relevant to the development of new materials (Wu et al., 2021).
Synthesis of Lignan Conjugates : Raghavendra et al. (2016) utilized this compound in the synthesis of lignan conjugates with antimicrobial and antioxidant properties. This research contributes to the pharmaceutical and medicinal chemistry fields (Raghavendra et al., 2016).
Polymer Synthesis : Ranger et al. (1997) demonstrated the use of this compound in the synthesis of poly(2,7-fluorene) derivatives, which showed promising properties for the fabrication of efficient blue-light-emitting devices, highlighting its role in polymer chemistry (Ranger et al., 1997).
Safety and Hazards
The compound has been classified under the GHS07 category. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the synthesis of pharmaceuticals and chemical intermediates .
Mode of Action
It’s worth noting that compounds containing a boronic ester group, like this one, are often used in palladium-catalyzed cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Biochemical Pathways
As a boronic ester, it may be involved in various chemical reactions, such as borylation and hydroboration . These reactions are fundamental in organic synthesis and can lead to the formation of various organic compounds.
Action Environment
The action of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate can be influenced by various environmental factors. For instance, its stability can be affected by temperature and atmospheric conditions . It is recommended to store this compound in an inert atmosphere and at a temperature of 2-8°C .
Properties
IUPAC Name |
ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAORUCVESAXSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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